ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-2-{[5-(diethylamino)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may include:
Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the bromo-dimethoxyphenyl group: This step may involve bromination and subsequent methoxylation.
Attachment of the diethylamino-furyl group: This can be done through a condensation reaction with the appropriate furyl aldehyde.
Esterification: The final step involves the esterification of the carboxylate group with ethanol.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-2-{[5-(diethylamino)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromo group can be substituted with other nucleophiles to create derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce various substituted thiazolopyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of ETHYL (2E)-5-(2-BROMO-4,5-DIMETHOXYPHENYL)-2-{[5-(DIETHYLAMINO)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar core structures but different substituents.
Bromo-dimethoxyphenyl derivatives: Compounds with similar aromatic groups.
Diethylamino-furyl derivatives: Compounds with similar furyl groups.
Uniqueness
Ethyl 5-(2-bromo-4,5-dimethoxyphenyl)-2-{[5-(diethylamino)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H30BrN3O6S |
---|---|
Molecular Weight |
604.5 g/mol |
IUPAC Name |
ethyl (2E)-5-(2-bromo-4,5-dimethoxyphenyl)-2-[[5-(diethylamino)furan-2-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H30BrN3O6S/c1-7-30(8-2)22-11-10-16(37-22)12-21-25(32)31-24(17-13-19(34-5)20(35-6)14-18(17)28)23(26(33)36-9-3)15(4)29-27(31)38-21/h10-14,24H,7-9H2,1-6H3/b21-12+ |
InChI Key |
DLXLQFIEZDYTPS-CIAFOILYSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(O1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC(=C(C=C4Br)OC)OC |
SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC(=C(C=C4Br)OC)OC |
Canonical SMILES |
CCN(CC)C1=CC=C(O1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC(=C(C=C4Br)OC)OC |
Origin of Product |
United States |
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